molecular formula C12H17N3O2S2 B2644429 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 2034450-85-4

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2644429
CAS No.: 2034450-85-4
M. Wt: 299.41
InChI Key: YXVOVGQPBBSLOE-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound featuring a pyrazole ring substituted with a thiophene group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. The ethanesulfonamide group is then introduced through sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
  • N-(2-(5-methyl-3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
  • N-(2-(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. These differences can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-3-19(16,17)13-6-7-15-10(2)9-11(14-15)12-5-4-8-18-12/h4-5,8-9,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOVGQPBBSLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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